Sorbitan monolaurate Sorbitan monolaurate Sorbitan laurate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 1338-39-2
VCID: VC0543598
InChI: InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18-/m1/s1
SMILES: CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Molecular Formula: C18H34O6
Molecular Weight: 346.5 g/mol

Sorbitan monolaurate

CAS No.: 1338-39-2

Cat. No.: VC0543598

Molecular Formula: C18H34O6

Molecular Weight: 346.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sorbitan monolaurate - 1338-39-2

Specification

CAS No. 1338-39-2
Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
IUPAC Name [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate
Standard InChI InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18-/m1/s1
Standard InChI Key LWZFANDGMFTDAV-MXSMSXNCSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O
SMILES CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Canonical SMILES CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Sorbitan monolaurate is synthesized through the esterification of sorbitan (a dehydrated sorbitol derivative) with lauric acid, a saturated fatty acid predominantly sourced from coconut oil . The resulting structure comprises a sorbitan backbone with a laurate ester group, yielding a molecule with amphiphilic characteristics. The molecular weight of the compound is 346.45 g/mol, and its chemical structure is represented as:

CH3(CH2)10COO[C6H11O5]H\text{CH}_3(\text{CH}_2)_{10}\text{COO}[\text{C}_6\text{H}_{11}\text{O}_5]\text{H}

This configuration allows the molecule to align at oil-water interfaces, reducing surface tension and stabilizing emulsions .

Hydrophilic-Lipophilic Balance (HLB)

The HLB value of sorbitan monolaurate is 8.6, classifying it as a water-in-oil (W/O) emulsifier. This property is critical for applications requiring the dispersion of aqueous phases within lipid matrices, such as in cosmetic creams or lipid-based drug delivery systems . Table 1 compares the HLB values of common sorbitan esters.

Table 1: HLB Values of Sorbitan Esters

CompoundHLB ValuePrimary Application
Sorbitan monolaurate8.6W/O emulsions, antimicrobial
Sorbitan monostearate4.7O/W emulsions, food additives
Sorbitan monooleate4.3Industrial lubricants

Synthesis and Manufacturing

Two-Step Esterification Process

The synthesis of sorbitan esters typically involves two stages:

  • Dehydration of Sorbitol: Sorbitol is heated under vacuum (6 mmHg) at 95°–100°C to remove water, forming sorbitan (1,4-anhydrosorbitol). Catalysts such as p-toluenesulfonic acid accelerate this process .

  • Esterification with Lauric Acid: Sorbitan reacts with lauric acid at 150°C under inert conditions. Sodium hydroxide neutralizes residual acids, and activated charcoal purifies the product .

Critical Parameters:

  • Temperature control (±2°C) to prevent thermal degradation.

  • Molar ratio of sorbitan to lauric acid (1:1) for optimal monoester yield .

ParameterValueTest Organism
LC50 (96h)>100 mg/LDaphnia magna
Biodegradability90% in 28 daysOECD 301F
Bioaccumulation Factor<0.1Pimephales promelas

Environmental Impact and Degradation

Biodegradation Pathways

Sorbitan monolaurate undergoes hydrolysis in aqueous environments, yielding sorbitol and lauric acid—both naturally occurring substances. Aerobic degradation studies confirm a 90% mineralization rate within 28 days under standard conditions (OECD 301F) .

Ecotoxicological Risk Assessment

EFSA’s 2020 evaluation concluded that sorbitan monolaurate poses minimal risk to aquatic or terrestrial ecosystems, even at maximum application rates . This is attributed to its low persistence and high degradability in environmental compartments.

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